molecular formula C12H9FN2O3 B15336066 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one

4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one

Cat. No.: B15336066
M. Wt: 248.21 g/mol
InChI Key: AEEDZJQXVJINJW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with a fluoro-methylphenyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-2-methylphenyl to introduce the nitro group. This is followed by a cyclization reaction to form the pyridinone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro-methylphenyl group can enhance binding affinity to certain enzymes or receptors. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-3-methylphenol

Uniqueness

Compared to similar compounds, 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one stands out due to the presence of both a nitro group and a pyridinone ring. This combination provides unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenyl)-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C12H9FN2O3/c1-7-4-8(13)2-3-9(7)10-5-12(16)14-6-11(10)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

AEEDZJQXVJINJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=O)NC=C2[N+](=O)[O-]

Origin of Product

United States

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